![molecular formula C16H18O5 B2779168 [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid CAS No. 135111-35-2](/img/structure/B2779168.png)
[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid
Vue d'ensemble
Description
[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid is a complex organic compound with the molecular formula C16H18O5 This compound is notable for its unique spiro structure, which involves a chromene ring fused to a cyclohexane ring The presence of an oxo group and an acetic acid moiety further adds to its chemical diversity
Applications De Recherche Scientifique
[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative in the presence of a base to form the spiro compound.
Introduction of the Oxo Group: The oxo group is introduced via an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the spiro compound with acetic anhydride or acetyl chloride under acidic conditions to yield [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alcohols, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydroxyl derivatives.
Mécanisme D'action
The mechanism of action of [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid involves its interaction with specific molecular targets. The oxo and acetic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The spiro structure may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid can be compared with other spiro compounds and chromene derivatives:
Spiro[chromene-2,1’-cyclohexane]: Lacks the oxo and acetic acid groups, resulting in different reactivity and applications.
4-Oxo-3,4-dihydrochromene-2-carboxylic acid: Similar structure but without the spirocyclization, leading to different chemical properties.
Chromene-2,1’-cyclohexane-6-yl acetate: Contains an acetate group but lacks the oxo functionality, affecting its biological activity.
The unique combination of the spiro structure, oxo group, and acetic acid moiety in [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid distinguishes it from these similar compounds, providing it with unique chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-6-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-5-4-11(8-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVARIMZVITILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

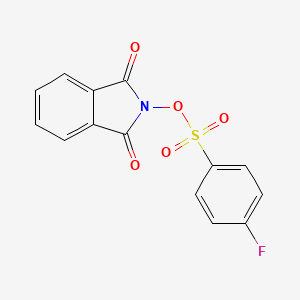
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID](/img/structure/B2779087.png)
![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2779089.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2779090.png)
![ethyl 3-carbamoyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779092.png)
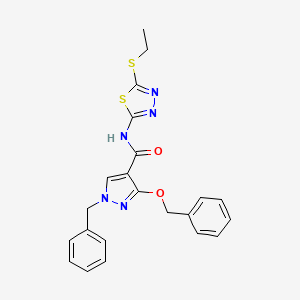
![N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)-2-chloroacetamide](/img/structure/B2779094.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)
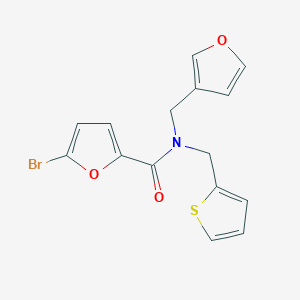
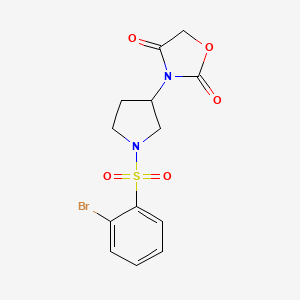
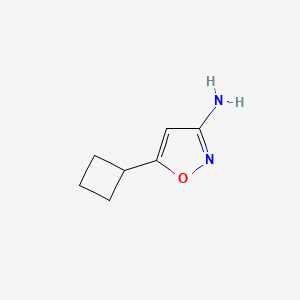
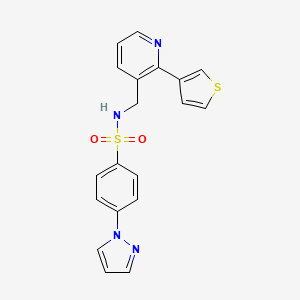
![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)
